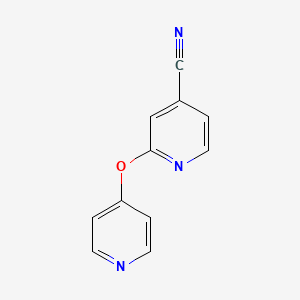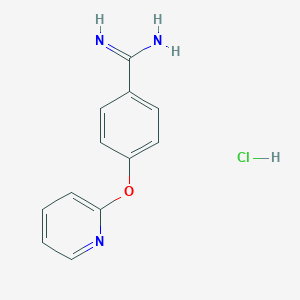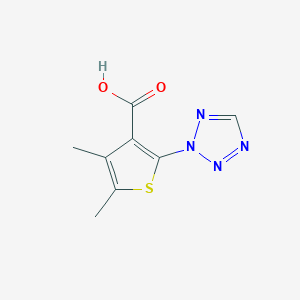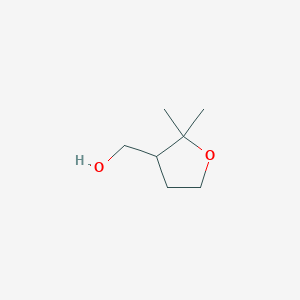
3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine
Übersicht
Beschreibung
3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine is a heterocyclic compound that features a thiazolidine ring substituted with a 4-bromo-2-(trifluoromethyl)phenyl group. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzaldehyde with thiazolidine. This reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require heating to facilitate the formation of the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine involves its interaction with various molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to its biological effects. For instance, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)phenethyl bromide
- 2-Bromo-4-(trifluoromethyl)phenol
Uniqueness
3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the thiazolidine ring enhances its stability, lipophilicity, and potential for diverse applications compared to similar compounds .
Eigenschaften
IUPAC Name |
3-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NS/c11-7-1-2-9(15-3-4-16-6-15)8(5-7)10(12,13)14/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKVBMYITRUIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1411623.png)
![tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1411624.png)


![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea](/img/structure/B1411631.png)



![2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole](/img/structure/B1411640.png)

